Leucine orlistat, (-)-

描述

盐酸帕罗西汀半水合物是一种选择性5-羟色胺再摄取抑制剂(SSRI),通常用作抗抑郁药。它以各种商品名销售,包括帕罗西汀和舍曲林。 该化合物主要用于治疗重度抑郁症、强迫症、惊恐障碍、社交焦虑症、创伤后应激障碍、广泛性焦虑症和经前期焦虑症 .

准备方法

合成路线和反应条件

盐酸帕罗西汀半水合物的合成通常涉及槟榔碱和1-溴-4-氟苯的偶联,形成外消旋核心结构。 然后通过与薄荷醇酯化进行对映体拆分 . 该过程包括几个步骤,例如用氢化铝锂(LiAlH4)脱氟和还原,导致形成所需的化合物 .

工业生产方法

盐酸帕罗西汀半水合物的工业生产方法涉及从有机溶剂中结晶盐酸帕罗西汀。 该工艺经过优化,以确保高纯度和高产率 .

化学反应分析

反应类型

盐酸帕罗西汀半水合物会经历各种化学反应,包括:

常用试剂和条件

氧化: 过氧化氢 (H2O2) 和盐酸 (HCl) 是常用的氧化剂.

取代: 金属醇盐和格氏试剂用于取代反应.

主要形成的产物

这些反应形成的主要产物包括各种中间体和降解产物,例如 (3S,4R)-3-[(6-氯-1,3-苯并二恶英-5-基氧基)甲基]-4-(4-氟苯基)哌啶 .

科学研究应用

盐酸帕罗西汀半水合物在科学研究中有广泛的应用:

作用机制

相似化合物的比较

类似化合物

氟西汀: 另一种用于治疗抑郁症和焦虑症的 SSRI。

舍曲林: 一种具有类似应用于治疗精神疾病的 SSRI。

西酞普兰: 一种用于治疗抑郁症和焦虑症的 SSRI。

独特性

盐酸帕罗西汀半水合物因其对血清素再摄取抑制的高度效力和选择性而独一无二 . 它还以其控释制剂而闻名,这减少了与使用相关的恶心可能性 .

生物活性

Leucine orlistat, (-)- is a compound that combines the properties of leucine, an essential branched-chain amino acid, and orlistat, a well-known lipase inhibitor used primarily for weight management. This article explores the biological activities of this compound by examining its mechanisms of action, effects on various biological pathways, and potential therapeutic applications.

1. Overview of Leucine and Orlistat

Leucine is crucial for protein synthesis and metabolic regulation. It activates the mammalian target of rapamycin (mTOR) signaling pathway, which plays a significant role in muscle growth and metabolism. Leucine enhances protein synthesis in various tissues, including skeletal muscle and adipose tissue, by promoting the phosphorylation of key proteins involved in translation initiation .

Orlistat , on the other hand, is a reversible inhibitor of gastrointestinal lipases, which prevents the absorption of dietary fats. It has been shown to have additional effects beyond weight loss, including potential cytotoxicity against tumor cells due to its ability to inhibit fatty acid synthase .

2.1 mTOR Signaling Pathway

Leucine activates the mTORC1 pathway by facilitating the translocation of mTOR to lysosomal surfaces where it interacts with Rag GTPases and Rheb, leading to increased protein synthesis and cell growth . This activation is critical for anabolic processes in muscle tissue.

2.2 Lipase Inhibition

Orlistat inhibits pancreatic and gastric lipases, reducing the breakdown of triglycerides into free fatty acids and monoglycerides. This mechanism not only aids in weight management but also influences lipid metabolism at a cellular level . The binding of orlistat to these enzymes is characterized by covalent interactions with catalytic serine residues .

3.1 Protein Synthesis

Research indicates that leucine supplementation significantly enhances protein synthesis across various tissues. For instance:

- Skeletal Muscle : Leucine increases S6K1 and 4E-BP1 phosphorylation, promoting muscle hypertrophy.

- Adipose Tissue : Leucine administration also stimulates protein synthesis in white adipose tissue, contributing to overall metabolic health .

3.2 Lipid Metabolism

Leucine's role extends to lipid metabolism where it promotes fatty acid oxidation through activation of AMP-activated protein kinase (AMPK). This activation helps prevent lipid accumulation in skeletal muscle, thereby improving metabolic profiles .

Case Study 1: Leucine Supplementation in Obesity

A study involving obese patients demonstrated that leucine supplementation improved insulin sensitivity and reduced body fat percentage when combined with a calorie-restricted diet. The anabolic effects were attributed to enhanced mTOR signaling pathways .

Case Study 2: Orlistat's Antitumor Activity

Another study explored orlistat's effects on cancer cells, revealing that it induces cytostatic effects through inhibition of fatty acid synthase activity. This suggests potential applications for orlistat in cancer therapy beyond its traditional use as an anti-obesity drug .

5. Data Tables

| Compound | Mechanism | Biological Effect |

|---|---|---|

| Leucine | Activates mTORC1 | Enhances protein synthesis |

| Orlistat | Inhibits lipases | Reduces fat absorption |

| Leucine + Orlistat | Synergistic effects on metabolism | Improved insulin sensitivity and weight loss |

6. Conclusion

The combination of leucine and orlistat presents a promising avenue for enhancing metabolic health and managing obesity-related conditions. The dual action of promoting protein synthesis while inhibiting fat absorption may provide synergistic benefits in both weight management and overall metabolic function.

Further research is warranted to explore optimal dosages and long-term effects of leucine orlistat, (-)- in clinical settings, particularly regarding its potential therapeutic applications in metabolic diseases such as type 2 diabetes.

属性

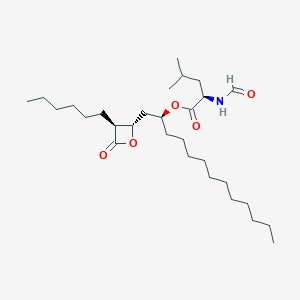

IUPAC Name |

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLBNYSZXLDEJQ-NFGXINMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146801 | |

| Record name | Leucine orlistat, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104872-28-8 | |

| Record name | Leucine orlistat, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104872288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucine orlistat, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUCINE ORLISTAT, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QMQ98VHOQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。